Myristyl stearate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

FeAu compounds have a wide range of applications in scientific research:

Chemistry: Used as catalysts in various chemical reactions due to their unique catalytic properties.

Biology: Employed in bioimaging and biosensing applications due to their magnetic and optical properties.

Industry: Applied in the production of advanced materials and nanodevices.

Wirkmechanismus

Target of Action

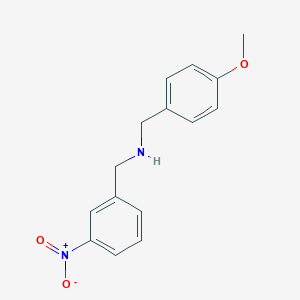

Myristyl stearate, also known as Tetradecyl octadecanoate, is primarily used in the cosmetic industry as an emollient . Its primary targets are the skin and hair, where it serves to soften and smooth .

Mode of Action

This compound acts as a lubricant on the skin’s surface, which gives the skin a soft and smooth appearance . It also decreases the thickness of lipsticks, thereby lessening the drag on lips, and imparts water repelling characteristics to nail polishes . This compound and similar compounds dry to form a thin coating on the skin .

Biochemical Pathways

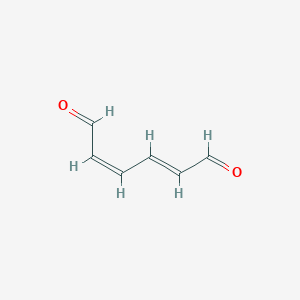

It is known that the compound is obtained through the reaction of myristic acid and myristyl alcohol (a saturated fatty alcohol) . Myristic acid is naturally present in fats and oils (both vegetable and animal), particularly in coconut oil, nutmeg oil, and palm oil .

Pharmacokinetics

It is known to be a non-greasy solid emollient . It enhances the aesthetic properties of skin care products, gives more body & spreadability, and has a melting point of approximately 38°C/100°F .

Result of Action

The application of this compound results in a protective barrier on the skin’s surface, preventing moisture loss, and promoting softness . It is also non-greasy and gives the skin a velvety appearance upon application . In hair care, it helps detangle the hair and improve manageability .

Action Environment

This compound is suitable for use across a wide pH range and is compatible with anionic, nonionic, and cationic surfactants . This suggests that it can function effectively in a variety of environmental conditions.

Biochemische Analyse

Biochemical Properties

Myristyl stearate is known to interact with various biomolecules. It is an ester of myristyl alcohol and stearic acid . The attachment of a myristoyl group, a 14-carbon saturated fatty acid, to proteins increases specific protein–protein interactions leading to subcellular localization of myristoylated proteins with its signaling partners .

Cellular Effects

This compound has been reported to have several effects on cells. It enhances the aesthetic properties of skin care products, gives more body & spreadability, and imparts a soft, slightly waxy after-feel . It is also known to form a protective barrier on the skin’s surface, preventing moisture loss, and promoting softness .

Molecular Mechanism

The molecular mechanism of this compound involves the attachment of a myristoyl group to the N-terminal glycine residue of target proteins, catalyzed by N-myristoyltransferase (NMT), a ubiquitous and essential enzyme in eukaryotes . This modification increases specific protein–protein interactions, leading to subcellular localization of myristoylated proteins with its signaling partners .

Temporal Effects in Laboratory Settings

In its raw form, this compound appears as a white to yellow waxy solid that melts at close to skin temperature, allowing the formation of effective skin care products . It has a high comedogenic rating, and individuals with acne-prone skin are advised against using it .

Dosage Effects in Animal Models

Acute oral and dermal toxicity tests indicated that this compound is non-toxic to rats . This cosmetic ingredient produced minimal to mild skin irritation, minimal eye irritation in rabbits, and no sensitization in guinea pigs .

Transport and Distribution

This compound is soluble in mineral oil and insoluble in water, isopropyl alcohol, ethyl alcohol, glycerol, and propylene glycol . It is typically used in cosmetics and personal care products, where it forms a protective barrier on the skin’s surface, preventing moisture loss, and promoting softness .

Subcellular Localization

The subcellular localization of this compound is influenced by the attachment of a myristoyl group to the N-terminal glycine residue of target proteins. This modification, catalyzed by N-myristoyltransferase (NMT), increases specific protein–protein interactions, leading to subcellular localization of myristoylated proteins with its signaling partners .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

FeAu-Verbindungen können mit verschiedenen Verfahren synthetisiert werden. Ein üblicher Ansatz ist die Methode der Ultraschall-Sprühpyrolyse (USP) . Bei dieser Technik werden Eisen(III)-chlorid und Gold(III)-chlorid in einer Vorläuferlösung gelöst, die dann einer Ultraschall-Sprühpyrolyse unterzogen wird. Die resultierenden FeAu-Partikel sind typischerweise größere Eisenoxidpartikel, die mit Gold-Nanopartikeln dekoriert sind .

Ein weiteres Verfahren beinhaltet die Eintopf-Nanoemulsions-Synthese . Bei diesem Verfahren werden FeAu-magnetisch-optische multifunktionale Nanopartikel mit einem biokompatiblen Triblock-Copolymer, Poly(ethylenglykol)-block-Poly(propylenglykol)-block-Poly(ethylenglykol) (PEO-PPO-PEO), beschichtet. Diese Methode gewährleistet eine hohe Kristallinität und eine einheitliche Partikelgröße .

Industrielle Produktionsmethoden

Die industrielle Produktion von FeAu-Verbindungen beruht häufig auf skalierbaren Verfahren wie USP, die eine kontinuierliche Produktion von Nanopartikeln ermöglichen. Dieses Verfahren ist aufgrund seiner Fähigkeit, Partikel mit kontrollierter Morphologie und Größenverteilung zu produzieren, von Vorteil .

Chemische Reaktionsanalyse

Arten von Reaktionen

FeAu-Verbindungen durchlaufen verschiedene chemische Reaktionen, darunter:

Oxidation: FeAu-Nanopartikel können oxidiert werden, um Eisenoxid und Goldoxid zu bilden.

Reduktion: Reduktionsreaktionen können FeAu-Oxide wieder in ihre metallischen Formen umwandeln.

Substitution: Ligandenaustauschreaktionen können auftreten, wobei Liganden, die an die Eisen- oder Goldatome gebunden sind, durch andere Liganden ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:

Oxidationsmittel: Sauerstoff, Wasserstoffperoxid.

Reduktionsmittel: Wasserstoffgas, Natriumborhydrid.

Liganden: Phosphine, Amine.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Eisenoxide, Goldoxide und verschiedene ligandensubstituierte FeAu-Komplexe .

Wissenschaftliche Forschungsanwendungen

FeAu-Verbindungen haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie werden aufgrund ihrer einzigartigen katalytischen Eigenschaften als Katalysatoren in verschiedenen chemischen Reaktionen eingesetzt.

Biologie: Sie werden aufgrund ihrer magnetischen und optischen Eigenschaften in Anwendungen der Biobildgebung und Biosensorik eingesetzt.

Industrie: Sie werden bei der Herstellung von fortschrittlichen Materialien und Nanogeräten eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von FeAu-Verbindungen beinhaltet ihre Wechselwirkung mit molekularen Zielstrukturen und Signalwegen. So zielen beispielsweise in der Krebs-Theranostik FeAu-Nanopartikel, die mit Antikörpern konjugiert sind, die spezifisch für Matrixmetalloproteinase-1 (MMP-1) sind, auf Krebszellen ab. Die magnetischen Eigenschaften von FeAu ermöglichen eine magnetfeldinduzierte Hyperthermie, die die Temperatur der angezielten Zellen erhöht und zu deren Zerstörung führt .

Analyse Chemischer Reaktionen

Types of Reactions

FeAu compounds undergo various chemical reactions, including:

Oxidation: FeAu nanoparticles can be oxidized to form iron oxide and gold oxide.

Reduction: Reduction reactions can convert FeAu oxides back to their metallic forms.

Substitution: Ligand substitution reactions can occur, where ligands attached to the iron or gold atoms are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Oxygen, hydrogen peroxide.

Reducing agents: Hydrogen gas, sodium borohydride.

Ligands: Phosphines, amines.

Major Products

The major products formed from these reactions include iron oxides, gold oxides, and various ligand-substituted FeAu complexes .

Vergleich Mit ähnlichen Verbindungen

FeAu-Verbindungen können mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Eisenoxid-Nanopartikel: Während Eisenoxid-Nanopartikel in erster Linie für ihre magnetischen Eigenschaften verwendet werden, bieten FeAu-Verbindungen aufgrund des Vorhandenseins von Gold zusätzliche optische und katalytische Eigenschaften.

Gold-Nanopartikel: Gold-Nanopartikel sind für ihre optischen Eigenschaften bekannt, aber ihnen fehlen die magnetischen Eigenschaften von FeAu-Verbindungen.

Andere bimetallische Nanopartikel: Verbindungen wie FePt und FePd kombinieren ebenfalls magnetische und katalytische Eigenschaften, aber FeAu-Verbindungen sind in ihrer spezifischen Kombination von Eisen- und Goldeigenschaften einzigartig.

Fazit

FeAu-Verbindungen sind in verschiedenen wissenschaftlichen und industriellen Anwendungen äußerst vielseitig und wertvoll. Ihre einzigartige Kombination aus magnetischen, optischen und katalytischen Eigenschaften macht sie zum Gegenstand umfangreicher Forschung und Entwicklung. Die Synthesemethoden, chemischen Reaktionen und Anwendungen von FeAu-Verbindungen unterstreichen ihr Potenzial, die Technologie voranzutreiben und verschiedene Forschungsbereiche zu verbessern.

Eigenschaften

IUPAC Name |

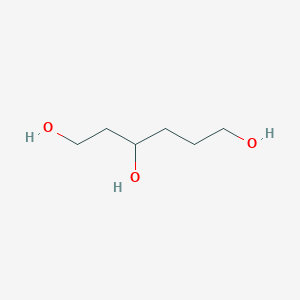

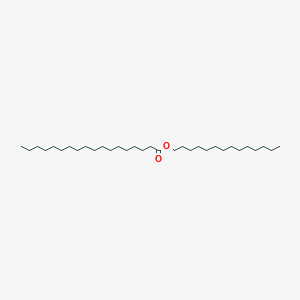

tetradecyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32(33)34-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXBHWLGRWOABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066239 | |

| Record name | Myristyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals | |

| Record name | Octadecanoic acid, tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17661-50-6 | |

| Record name | Myristyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17661-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017661506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myristyl stearate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Myristyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ3748IN84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(diethylamino)ethyl]-4-methoxybenzenecarbothioamide](/img/structure/B94127.png)

![4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid](/img/structure/B94132.png)